molecular formula C12H10FN3O2 B2752524 N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 852214-10-9

N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2752524
M. Wt: 247.229
InChI Key: PNHQEKZEACVIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, PF-04447943, and has been found to have various biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form 2-fluoro-1,3-diphenylpropan-1-one. This intermediate is then reacted with hydrazine hydrate to form 2-fluoro-1,3-diphenylpyrazolidine. The pyrazolidine is then reacted with methyl chloroformate to form N-methyl-2-fluoro-1,3-diphenylpyrazolidine-4-carboxylic acid methyl ester. Finally, this intermediate is reacted with ammonia to form the target compound, N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

Starting Materials
2-fluorobenzaldehyde, ethyl acetoacetate, hydrazine hydrate, methyl chloroformate, ammonia

Reaction
Step 1: 2-fluorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 2-fluoro-1,3-diphenylpropan-1-one., Step 2: 2-fluoro-1,3-diphenylpropan-1-one is reacted with hydrazine hydrate in the presence of a base to form 2-fluoro-1,3-diphenylpyrazolidine., Step 3: 2-fluoro-1,3-diphenylpyrazolidine is reacted with methyl chloroformate in the presence of a base to form N-methyl-2-fluoro-1,3-diphenylpyrazolidine-4-carboxylic acid methyl ester., Step 4: N-methyl-2-fluoro-1,3-diphenylpyrazolidine-4-carboxylic acid methyl ester is reacted with ammonia in the presence of a base to form N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

Mechanism Of Action

PF-04447943 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the perception of pain and temperature, as well as other physiological processes. By blocking TRPV1 channels, PF-04447943 has been found to have potential as a treatment for pain, anxiety, and depression.

Biochemical And Physiological Effects

PF-04447943 has been found to have various biochemical and physiological effects. In preclinical studies, PF-04447943 has been found to reduce anxiety-like behavior in rodents. In cancer research, PF-04447943 has been found to inhibit tumor growth in mice. In inflammation research, PF-04447943 has been found to reduce inflammation in mice.

Advantages And Limitations For Lab Experiments

PF-04447943 has several advantages for lab experiments, including its selectivity for TRPV1 channels and its potential as a treatment for pain, anxiety, and depression. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on PF-04447943. One potential direction is to further investigate its potential as a treatment for anxiety and depression. Another potential direction is to study its effects on other physiological processes, such as inflammation and pain. Additionally, further research is needed to determine the safety and efficacy of PF-04447943 in humans.

Scientific Research Applications

PF-04447943 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and inflammation research. In neuroscience, PF-04447943 has been found to have potential as a treatment for anxiety and depression. In cancer research, PF-04447943 has been studied for its potential to inhibit tumor growth. In inflammation research, PF-04447943 has been studied for its potential to reduce inflammation.

properties

IUPAC Name

N-(2-fluorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c1-16-11(17)7-6-10(15-16)12(18)14-9-5-3-2-4-8(9)13/h2-7H,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQEKZEACVIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

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